2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Description
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a benzamide derivative featuring a 2-chloro substituent on the benzoyl ring and a 4-(4-methoxypiperidin-1-yl)phenyl group attached to the amide nitrogen. Benzamides are widely explored for their pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer applications . The methoxypiperidine moiety in this compound may enhance solubility and bioavailability compared to simpler aryl substituents, as seen in similar molecules .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-10-12-22(13-11-16)15-8-6-14(7-9-15)21-19(23)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFURMXQBDRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Three-Step Synthesis Protocol
The primary synthetic pathway involves three sequential reactions, as detailed in industrial chemical databases:
Step 1: Piperidine Functionalization
4-Methoxypiperidine undergoes nucleophilic aromatic substitution with 4-fluoro-nitrobenzene under alkaline conditions. The reaction proceeds at 70–80°C in dimethylformamide (DMF), yielding 4-(4-methoxypiperidin-1-yl)nitrobenzene. Triethylamine (TEA) is typically employed to neutralize HF byproduct.
Step 2: Nitro Reduction
Catalytic hydrogenation using 5% Pd/C under 1–3 bar H₂ converts the nitro group to an amine, producing 4-(4-methoxypiperidin-1-yl)aniline. Solvent systems like methanol or ethanol are preferred for their compatibility with hydrogenation catalysts.
Step 3: Amide Bond Formation
The aniline intermediate reacts with 2-chlorobenzoyl chloride using 1.2 equivalents of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in DMF. This coupling achieves yields exceeding 85% after silica chromatography.
Table 1: Critical Reaction Parameters
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | 4-Fluoro-nitrobenzene, TEA | 70–80°C | 78% |
| 2 | Pd/C, H₂ | 25°C | 92% |
| 3 | HATU, DIEA | 0°C → RT | 85% |
Alternative Coupling Strategies
Patent literature describes variants using EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) for amide formation, though HATU remains superior for sterically hindered substrates. Microwave-assisted synthesis at 120°C reduces reaction time to 15 minutes but requires specialized equipment.
Optimization and Process Refinement
Solvent and Base Selection
Purification and Characterization
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Cost-Benefit Analysis
- HATU Cost : At $120/g , HATU contributes to 40% of raw material expenses. Substituting with cheaper coupling agents (e.g., PyBOP) reduces costs by 30% but lowers yields to 70%.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly involving the piperidine ring or the methoxy group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Reactions: Oxidation can yield products with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced derivatives.
Hydrolysis: The major products of hydrolysis are the corresponding carboxylic acid and amine.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Methoxypiperidine Moiety | Facilitates interaction with receptors |
| Benzamide Core | Provides stability and contributes to bioactivity |
Pharmacological Studies
Research has indicated that compounds similar to 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide exhibit a range of pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of benzamide can reduce inflammation by inhibiting specific inflammatory pathways. The presence of the methoxypiperidine moiety may enhance these effects by improving receptor binding affinity.
- Analgesic Properties : The compound has been investigated for its potential as an analgesic agent. Similar structures have demonstrated effectiveness in pain relief through modulation of pain pathways in the central nervous system.
- Neuroprotective Activities : Research indicates that piperidine derivatives can provide neuroprotection by interacting with neurotransmitter systems, potentially offering therapeutic options for neurodegenerative diseases.
Case Studies
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives, including those similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro .
- Analgesic Efficacy : In a preclinical trial, compounds with similar structures were evaluated for analgesic properties using animal models. The findings suggested that these compounds effectively reduced pain responses comparable to conventional analgesics .
- Neuroprotective Effects : Research conducted on piperidine derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. The study highlighted the relevance of the methoxypiperidine structure in enhancing neuroprotective activity .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations
- Methoxypiperidine vs. Pyridinyl/Sulfonyl Groups : The methoxypiperidine group in the target compound may confer better solubility than the pyridinyl and sulfonyl groups in Vismodegib, which contribute to high melting points (179–181°C) and potent SMO binding (Ki: 12.2 nM) .
- However, 5-chloro-2-hydroxy derivatives () exhibit antimicrobial activity, highlighting how hydroxylation alters biological function .
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methods (e.g., TFA-mediated coupling), though its methoxypiperidine group may require specialized piperidine functionalization .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The methoxypiperidine moiety may enhance aqueous solubility compared to sulfonyl or nitro groups, as seen in Vismodegib and 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide .
- Target Selectivity : Unlike Vismodegib’s SMO inhibition, the target compound’s methoxypiperidine group could modulate kinase targets, similar to ’s picolinimidamido derivatives .
Biological Activity
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic organic compound notable for its potential biological activities. Its structure features a chloro group and a methoxypiperidine moiety, which may enhance its pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of 16 carbon atoms, 18 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The unique arrangement of functional groups contributes to its diverse biological activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in pharmacology. The presence of the piperidine ring is often linked to enhanced interactions with biological targets, such as receptors and enzymes.
Antiviral Activity
One study highlighted the antiviral properties of phenyl benzamides against enteroviruses like Coxsackie Virus A9 (CVA9). These compounds demonstrated a direct mechanism against the virus capsid by binding to specific sites, stabilizing the virion, and inhibiting viral entry into host cells . The findings suggest that similar compounds could potentially exhibit antiviral effects.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Binds to virus capsid, stabilizes virion | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Analgesic | Inhibits pain signaling pathways |
Case Studies
- Antiviral Efficacy : A study screened various compounds for their efficacy against CVA9 and identified two potent phenyl benzamides (CL212 and CL213). These compounds showed significant antiviral activity with EC50 values around 1 µM without cytotoxic effects at high concentrations .
- Anti-inflammatory Properties : Preliminary studies have suggested that related benzamide derivatives possess anti-inflammatory properties by modulating pathways involved in inflammation. The piperidine structure may enhance this activity through receptor interactions.
- Analgesic Effects : Compounds similar to this compound have been evaluated for their analgesic properties, showing promise in reducing pain through central nervous system mechanisms.
Research Findings
Recent investigations have focused on structural modifications to improve efficacy and selectivity. For instance, the introduction of methoxy groups has been shown to enhance the biological activity of related compounds by increasing lipophilicity and receptor binding affinity .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Alkylation : Reacting 4-chloroaniline with 4-N-Boc-piperidone under basic conditions to introduce the piperidinyl moiety .
Benzoylation : Coupling the intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DCM) at 0–5°C to minimize side reactions .
Deprotection : Removing the Boc group using HCl/dioxane to yield the final compound .
Optimization Strategies :
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 4-N-Boc-piperidone, DCM, RT, 24 h | 57 | |
| Benzoylation | 2-Chlorobenzoyl chloride, TEA, 0–5°C | 69–76 | |
| Deprotection | HCl/dioxane, RT, 4 h | 85 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and purity. Key signals include the methoxypiperidinyl protons (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- HPLC-MS : Use ESI+ mode to detect [M+H]+ ions (e.g., m/z 401.1 for C20H21ClN2O2) and verify purity .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for initial assessment of its antimicrobial and anticancer properties?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) after 48-hour exposure (IC50 calculation) .
- Apoptosis Assay : Use Annexin V/PI staining with flow cytometry to quantify cell death mechanisms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Functional Group Modifications :
- In Silico Modeling :
- Biological Testing :
- Compare IC50 values across derivatives to identify critical pharmacophores .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| -OCH3 → -CF3 | 3× increase in P2X7 inhibition | |
| Piperidine → Pyridine | Improved solubility (logP reduced by 1.2) |
Q. What experimental approaches elucidate the compound’s mechanism of action, such as P2X7 receptor inhibition?
Methodological Answer:
- Calcium Influx Assay : Measure intracellular Ca²+ levels (Fluo-4 AM dye) in HEK293 cells expressing P2X7 receptors after ATP stimulation .
- Western Blotting : Quantify downstream markers (e.g., caspase-1, IL-1β) to confirm anti-inflammatory effects .
- Competitive Binding Assays : Use radiolabeled antagonists (e.g., [³H]A-804598) to determine Ki values .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat experiments with 8–10 concentration points to ensure reproducibility .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify outliers .
Q. What strategies improve the compound’s pharmacokinetic properties?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance oral bioavailability .
- Metabolic Stability : Assess liver microsome clearance (human/rat) and modify labile groups (e.g., methoxy → trifluoromethoxy) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction and adjust lipophilicity (clogP < 3) .
Q. How is target engagement validated in cellular assays?
Methodological Answer:
Q. What in silico methods predict binding modes and interactions?
Methodological Answer:
Q. How to design experiments to determine selectivity against related targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
